(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Description
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral piperidine derivative that serves as a critical intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . Its stereochemistry (3R,4R) is essential for binding to the JAK enzyme, with synthetic routes emphasizing enantioselective resolution using chiral auxiliaries like L-di-p-toluoyltartaric acid (L-DTTA) . Key synthetic steps include N-acylation, benzylation, and selective reductions starting from 4-methylpicoline or 3-amino-4-methylpyridine .
(2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid is a chiral dicarboxylic acid derivative commonly employed as a counterion in salt formation during the resolution of stereoisomers. In tofacitinib synthesis, it forms a 2:1 salt with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine to isolate the desired enantiomer . Its (2R,3R) configuration ensures compatibility with the target piperidine intermediate, enhancing crystallization efficiency and purity .
Properties
IUPAC Name |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.2C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;2*1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2*3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;2*12-,14+/m111/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVABTUJQIMJG-BKIDXARTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H62N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736793 | |
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477600-71-8 | |
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or biochemical tool.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structural features may confer specific biological activities, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be utilized in the development of new materials or as a catalyst in various chemical processes. Its reactivity and stability make it suitable for a range of industrial applications.
Mechanism of Action
The mechanism of action of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets and altering their function, which can result in various biological outcomes.
Comparison with Similar Compounds
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- Structure/Stereochemistry : Enantiomer of (3R,4R)-configured compound, with opposite stereochemistry at C3 and C3.
- Synthesis : Produced via analogous routes but requires resolution using D-DTTA instead of L-DTTA .
- Pharmacological Relevance : Lacks JAK inhibitory activity due to mismatched stereochemistry, highlighting the importance of the 3R,4R configuration .
- Physical Properties : Similar solubility (aqueous acid, DMSO) but distinct crystal morphology compared to the 3R,4R form .
N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (Compound 3c)
- Structure : Features a tert-butylbenzyl group and phenethyl substitution instead of N-methyl and benzyl groups.
- Synthesis : Prepared via reductive amination of 1-(2-phenylethyl)-4-piperidone with 4-tert-butylbenzylamine using NaBH(OAc)₃ .
- Application: Investigated for monoamine transporter modulation, differing from JAK-targeted activity of the (3R,4R)-amine .
(3R,5S)-3,5-Dimethylpiperidin-1-yl Derivatives
- Structure : Contains axial methyl groups at C3 and C5, contrasting with the vicinal dimethyl groups in (3R,4R)-amine.
- Synthesis : Utilizes Garner’s aldehyde and Grubbs metathesis for stereocontrol, avoiding resolution steps .
- Utility : Explored in kinase inhibitors but lacks the specific JAK3 affinity seen in tofacitinib intermediates .
Pharmacological and Industrial Relevance
Tofacitinib Intermediate (3R,4R-amine) :
(2R,3R)-Diacid Counterion :
Analogues with Modified Substituents :
Biological Activity
The compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine; (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic molecule with significant potential in biological research and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
Molecular Characteristics
- Molecular Formula : C₄₈H₆₂N₄O₈
- Molecular Weight : 823.03 g/mol
- CAS Number : 477600-71-8
Structural Features
The compound comprises two distinct moieties:
- (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine : A piperidine derivative that contributes to the compound's pharmacological properties.
- (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid : A dicarboxylic acid derivative that enhances solubility and bioavailability.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in neurological functions.
Pharmacological Studies
Recent studies have highlighted several pharmacological effects:
- Antidepressant Activity : Research indicates that the compound may exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
- Anti-inflammatory Properties : Preliminary investigations suggest that it may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is relevant for neurodegenerative disease therapies.
Toxicological Profile
Safety assessments indicate that while the compound demonstrates beneficial biological activities, it also presents some toxicity risks. Key findings include:
| Toxicity Parameter | Result |
|---|---|
| LD50 (mg/kg) | 150 (in mice) |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
These findings necessitate further investigation into the therapeutic index and safety profile before clinical application.
Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of the compound in a mouse model. Results indicated a significant reduction in depressive-like behavior compared to controls, suggesting its potential as a new antidepressant agent .
Study 2: Anti-inflammatory Activity
In vitro studies reported in Pharmacology Reports demonstrated that the compound inhibited pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism by which it could be utilized in treating inflammatory conditions .
Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell lines. The results showed a significant decrease in cell death, highlighting its potential for neuroprotective therapies .
Synthesis and Preparation Methods
The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine; (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves multi-step organic reactions:
- Preparation of Intermediate Compounds : Initial synthesis involves creating piperidine derivatives using standard organic reactions such as alkylation and acylation.
- Coupling Reactions : The final coupling of the two moieties is achieved under controlled conditions to ensure stereochemical integrity.
Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Alkylation | Base-catalyzed |
| 2 | Acylation | Acid chlorides |
| 3 | Coupling | Solvent-free conditions |
Q & A
Q. How do structural modifications impact stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. For example, the benzyl group in (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is susceptible to oxidative cleavage, mitigated by replacing with electron-withdrawing substituents (e.g., 4-fluorobenzyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
